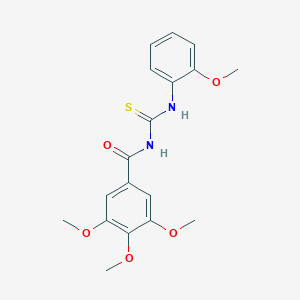
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide, also known as TMCB, is a chemical compound that has been extensively studied for its potential therapeutic applications. TMCB is a member of the benzamide family of compounds and has been found to exhibit a range of biological activities. In
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has also been found to inhibit the production of inflammatory cytokines and chemokines. In addition, 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been found to reduce the expression of certain genes involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide is that it has been extensively studied for its potential therapeutic applications. This means that there is a large body of literature available on its biological activities and mechanism of action. However, one of the limitations of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide is that it can be difficult to synthesize, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide. One area of interest is the development of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide as a therapeutic agent for the treatment of viral infections, such as hepatitis C. Finally, further research is needed to fully understand the mechanism of action of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide and its potential therapeutic applications.
Méthodes De Synthèse
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxyaniline to form the desired amide. The amide is then treated with carbon disulfide and sodium hydroxide to form the carbamothioyl derivative of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to inhibit the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-22-13-8-6-5-7-12(13)19-18(26)20-17(21)11-9-14(23-2)16(25-4)15(10-11)24-3/h5-10H,1-4H3,(H2,19,20,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYHIHJZMIBQBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

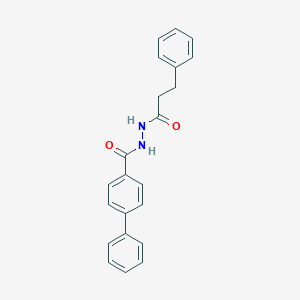


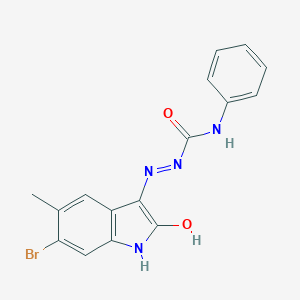
![2-[(Anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B464884.png)
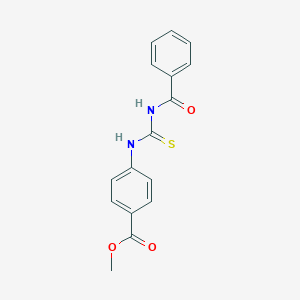
![4-[(4-fluorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464946.png)
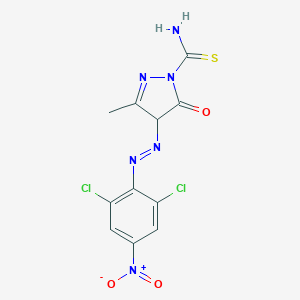
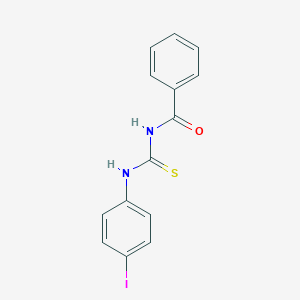
![N-[(4-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B464961.png)
![3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide](/img/structure/B464963.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-(2-thienyl)acrylamide](/img/structure/B464966.png)
![1H-indole-2,3-dione 3-[N-(3-methylphenyl)thiosemicarbazone]](/img/structure/B464978.png)
